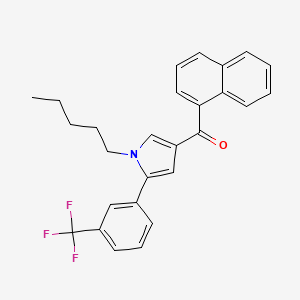
naphthalen-1-yl(1-pentyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-363: (1-Naphthyl{1-pentyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanone) is a synthetic cannabinoid from the naphthoylpyrrole family. It acts as an agonist of the CB1 and CB2 receptors, with a moderate selectivity for the latter . This compound was first synthesized in 2006 by John W. Huffman and colleagues to examine the nature of ligand binding to the CB1 receptor .
Preparation Methods
The synthesis of JWH-363 involves the reaction of 1-naphthoyl chloride with 1-pentyl-5-(3-trifluoromethylphenyl)-1H-pyrrole in the presence of a base . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
JWH-363 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JWH-363 has been used extensively in scientific research to study the cannabinoid receptors CB1 and CB2 . Its applications include:
Mechanism of Action
JWH-363 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system . It acts as an agonist, meaning it activates these receptors. The molecular targets include the CB1 receptor, primarily found in the central nervous system, and the CB2 receptor, located mainly in the immune system . The activation of these receptors leads to various physiological effects, such as modulation of neurotransmitter release and immune response .
Comparison with Similar Compounds
JWH-363 is similar to other synthetic cannabinoids like JWH-018, JWH-122, and JWH-210 . These compounds also act as agonists of the CB1 and CB2 receptors but differ in their chemical structure and potency . For example:
JWH-018: Known for its high potency and widespread use in synthetic cannabis products.
JWH-210: Another potent synthetic cannabinoid with a different substitution pattern.
JWH-363 is unique due to its specific trifluoromethylphenyl substitution, which influences its receptor selectivity and pharmacological profile .
Properties
CAS No. |
914458-33-6 |
|---|---|
Molecular Formula |
C27H24F3NO |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[1-pentyl-5-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanone |
InChI |
InChI=1S/C27H24F3NO/c1-2-3-6-15-31-18-21(17-25(31)20-11-7-12-22(16-20)27(28,29)30)26(32)24-14-8-10-19-9-4-5-13-23(19)24/h4-5,7-14,16-18H,2-3,6,15H2,1H3 |
InChI Key |
GETLFVZYXNFVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















